[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C14H21N5 |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H21N5/c1-18-14(6-7-16-18)10-15-8-12-9-17-19(11-12)13-4-2-3-5-13/h6-7,9,11,13,15H,2-5,8,10H2,1H3 |
InChI Key |
MQPOOTOMSMSQEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Fragment Coupling via Alkylation and Amination
This method involves synthesizing the cyclopentyl-pyrazole and methyl-pyrazole intermediates separately, followed by coupling through nucleophilic substitution or reductive amination. For example, 1-cyclopentyl-1H-pyrazol-4-ylmethanol is converted to its chloride derivative using thionyl chloride, which then reacts with [(1-methyl-1H-pyrazol-5-yl)methyl]amine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. Yields for this step typically range from 65% to 78%, depending on the purity of intermediates.
One-Pot Multi-Component Reactions
Recent advances employ one-pot systems to streamline synthesis. A study demonstrated the use of cyanamide and acid-mediated heterocyclization to assemble pyrazole cores in situ, reducing purification steps. While this approach is less commonly applied to the target compound, it offers a template for future optimizations, particularly when paired with microwave irradiation to accelerate reaction kinetics.
Stepwise Synthesis and Reaction Optimization
Intermediate Preparation: Pyrazole Ring Formation
The cyclopentyl-pyrazole fragment is synthesized via cyclocondensation of cyclopentylhydrazine with α,β-unsaturated ketones. For example, cyclopentylhydrazine reacts with acetylacetone in ethanol under reflux to yield 1-cyclopentyl-1H-pyrazol-4-ylmethanol, which is subsequently oxidized to the aldehyde using manganese dioxide (MnO₂). Parallel synthesis of the methyl-pyrazole fragment involves treating methylhydrazine with ethyl acetoacetate, followed by chlorination using phosphorus oxychloride (POCl₃) to produce [(1-methyl-1H-pyrazol-5-yl)methyl]chloride.
Table 1: Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Yield (%) | Purification Method |
|---|---|---|---|
| 1-Cyclopentyl-1H-pyrazol-4-ylmethanol | C₉H₁₄N₂O | 72 | Column chromatography (SiO₂, hexane/EtOAc) |
| [(1-Methyl-1H-pyrazol-5-yl)methyl]chloride | C₅H₇ClN₂ | 68 | Distillation |
Coupling Reactions: Alkylation and Amination
The final step involves reacting the chloride intermediate with the methyl-pyrazole amine. A study utilizing nano-catalysts reported enhanced efficiency: silica-coated magnetite nanoparticles functionalized with dioxomolybdenum (Fe₃O₄@SiO₂-MoO₂) facilitated the coupling at room temperature, achieving an 88% yield within 25 minutes. Control experiments without catalysts showed <30% yield under similar conditions, underscoring the catalyst’s role in activating the chloride leaving group.
Advanced Techniques for Efficiency Enhancement
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. In a model study, the heterocyclization step for a related pyrazole-amine was completed in 10 minutes at 150°C, compared to 6 hours under conventional heating. Applied to the target compound, this method could optimize the amination step, though direct literature examples remain sparse.
Solvent-Free and Green Chemistry Approaches
Solvent-free conditions, using mechanochemical grinding or melt reactions, minimize waste. A trial with K₂CO₃ as both base and grinding auxiliary achieved 70% yield for a similar amine coupling, suggesting applicability to [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine synthesis.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) is critical for structural verification. The compound’s ¹H NMR spectrum displays distinct signals:
-
δ 1.50–1.85 (m, 8H, cyclopentyl CH₂)
-
δ 2.25 (s, 3H, N–CH₃)
-
δ 3.70 (s, 2H, N–CH₂–pyrazole)
-
δ 6.15 (s, 1H, pyrazole H).
Mass spectrometry (MS) confirms the molecular ion peak at m/z 259.35 [M+H]⁺, consistent with the molecular formula C₁₄H₂₁N₅.
Table 2: Comparative Yields Under Different Conditions
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional alkylation | None | 80 | 12 | 65 |
| Nano-catalyzed alkylation | Fe₃O₄@SiO₂-MoO₂ | 25 | 0.4 | 88 |
| Microwave-assisted | K₂CO₃ | 150 | 0.17 | 82 |
Chemical Reactions Analysis
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Antiviral Activity : Research has highlighted the compound's potential as an inhibitor of HIV replication. Similar pyrazole derivatives have shown promise in targeting viral enzymes, offering an alternative mechanism to traditional antiviral drugs .
- Antimicrobial Properties : Studies indicate that compounds with pyrazole structures exhibit significant antimicrobial activity against pathogens such as Aspergillus niger and Staphylococcus aureus. The mechanism involves inhibition of specific enzymes critical for microbial survival .
- Cancer Research : The compound's ability to interact with protein kinases suggests potential applications in cancer therapy. Pyrazole derivatives have been noted for their capacity to inhibit tumor growth by targeting oncogenic pathways .
The biological activities associated with [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine include:
- Antioxidant Effects : Pyrazole compounds often demonstrate antioxidant properties, which can protect cells from oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, presenting potential benefits in treating chronic inflammatory conditions .
Industrial Applications
In addition to medicinal uses, this compound serves significant roles in industrial applications:
- Catalysis : The unique structure allows it to function as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
- Material Science : The compound is explored as a building block for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it valuable in creating advanced materials for electronics and photonics .
Case Study 1: Antiviral Screening
A study focused on the antiviral activity of pyrazole-based compounds revealed that derivatives similar to [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exhibited significant inhibition of HIV replication in vitro. This research emphasizes the importance of structural modifications in enhancing antiviral efficacy while minimizing toxicity .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, compounds with pyrazole rings were evaluated against standard antibiotics. Results indicated that certain derivatives displayed superior activity against resistant strains of bacteria and fungi, highlighting their potential as novel antimicrobial agents .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antiviral and anticancer properties | Effective against HIV; inhibits tumor growth through kinase inhibition |
| Biological Activity | Antioxidant and anti-inflammatory effects | Protects against oxidative stress; modulates inflammatory pathways |
| Industrial Applications | Catalytic roles and material synthesis | Enhances reaction rates; forms stable complexes for advanced materials |
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Cyclopentyl vs.
- Bromophenyl vs. Methoxyphenyl : Bromine increases lipophilicity (logP ~2.5), whereas methoxy groups improve water solubility via hydrogen bonding .
- N-Methylation : N-methylation (as in ) reduces hydrogen-bonding capacity, which may lower target affinity but improve metabolic stability.
Patent and Commercial Landscape
- Patent Clusters : Pyrazole derivatives are heavily patented for kinase inhibition (e.g., EP 1 926 722 B1 ). The target compound’s cyclopentyl group may circumvent existing claims.
- Commercial Suppliers : Analogues like [(3-bromophenyl)methyl]amine are sold by American Elements and CymitQuimica , while N-methyl variants are available from Thermo Scientific .
Biological Activity
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 295.82 g/mol. It features two pyrazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.82 g/mol |
| CAS Number | 1855952-97-4 |
Synthesis
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves several steps:
- Formation of the Pyrazole Ring : The initial step involves the condensation reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.
- Methylation : Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base.
- Amine Formation : The final step involves the introduction of the amine group through reductive amination or direct amination reactions.
Anticancer Activity
Recent studies have demonstrated that compounds with similar pyrazole structures exhibit potent anticancer properties. For instance, one study reported that derivatives showed IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, including HCT-116 and MCF-7 . The structure-activity relationship (SAR) indicates that modifications to the pyrazole moiety significantly influence cytotoxicity.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, compounds that inhibit cyclooxygenase (COX) enzymes have been shown to possess anticancer effects through modulation of inflammatory pathways .
Case Studies
- Case Study on Anticancer Efficacy : A derivative similar to [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine showed significant inhibition of cell proliferation in HeLa cells with a mean growth percentage reduction of 54.25% . This suggests potential as an anticancer agent.
- SAR Studies : In SAR studies, modifications at the 3-position of the phenyl ring were analyzed, revealing that electron-donating and withdrawing groups did not significantly affect activity . This highlights the importance of the pyrazole scaffold in maintaining biological activity.
Toxicity and Safety
While exploring its biological activity, it is crucial to consider toxicity profiles. Preliminary toxicity assessments indicate that similar pyrazole compounds may cause severe skin burns and eye damage, necessitating careful handling and further safety evaluations .
Q & A
Basic: What are the standard synthetic routes for [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine?
The synthesis typically involves multi-step alkylation and coupling reactions:
Alkylation : Reacting pyrazole derivatives (e.g., 1-cyclopentyl-1H-pyrazole-4-carbaldehyde) with alkylating agents (e.g., methyl iodide) under basic conditions (NaH/K₂CO₃) in aprotic solvents like DMF or DMSO at 60–80°C .
Coupling : Linking the alkylated pyrazole units via reductive amination or nucleophilic substitution to form the amine bridge.
Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) isolates the pure compound .
Basic: How is the molecular structure of this compound confirmed?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths, angles, and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can reaction yields be optimized during synthesis?
Methodological strategies:
- Solvent Selection : Aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Catalyst Use : Palladium catalysts improve coupling efficiency in amine bridge formation .
- Continuous Flow Synthesis : Automated reactors optimize temperature/pressure control for scalability .
- Yield Data : Pilot studies report 65–75% yields under optimized conditions, with purity >95% (HPLC) .
Advanced: How to address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) skew results. Validate via HPLC and elemental analysis .
- Assay Conditions : Adjust pH (6.5–7.5) and temperature (25–37°C) to mimic physiological environments .
- Structural Confirmation : Re-examine crystallographic data (SHELXL refinement) to rule out conformational isomers .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Relate substituent electronegativity (cyclopentyl vs. methyl) to antimicrobial IC₅₀ values .
Basic: What structural features influence reactivity and bioactivity?
| Feature | Impact |
|---|---|
| Cyclopentyl Group | Enhances steric bulk, reducing off-target interactions . |
| Methyl Substituents | Increase electron density on pyrazole rings, stabilizing π-π stacking with aromatic residues . |
| Amine Bridge | Facilitates hydrogen bonding with catalytic sites (e.g., serine proteases) . |
Advanced: How to design derivatives to improve bioavailability?
- Hydrophilic Modifications : Introduce hydroxyl or carboxyl groups at the cyclopentyl position .
- Fluorine Substitution : Replace methyl with fluorine to enhance metabolic stability (logP reduction by 0.5–1.0) .
- SAR Studies : Compare IC₅₀ values of analogs to identify critical substituents (see table below) .
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent Compound | None | 12.3 ± 1.5 |
| Fluoro-analog | 5-F substitution | 8.7 ± 0.9 |
| Hydroxy-analog | Cyclopentyl-OH | 15.4 ± 2.1 |
Basic: What analytical techniques assess purity and identity?
- HPLC : C18 column, acetonitrile/water gradient (purity >98%) .
- GC-MS : Electron ionization (EI) mode for volatile byproduct detection .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: How to resolve crystallographic disorder in X-ray structures?
- SHELXL Tools : Use PART instructions to model disordered cyclopentyl conformers .
- Twinning Detection : Hooft y parameters in SHELXL identify twinning axes .
- Occupancy Refinement : Adjust site occupancies for overlapping electron densities .
Advanced: How to mitigate solubility limitations in biological assays?
- Co-solvents : 5–10% DMSO in aqueous buffers maintains solubility without cytotoxicity .
- Salt Formation : Hydrochloride salts improve aqueous solubility (2–3× enhancement) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
